3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

CAS No.: 1770488-45-3

Cat. No.: VC3114465

Molecular Formula: C14H20FNO

Molecular Weight: 237.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1770488-45-3 |

|---|---|

| Molecular Formula | C14H20FNO |

| Molecular Weight | 237.31 g/mol |

| IUPAC Name | 3-ethyl-1-[(4-fluorophenyl)methyl]piperidin-4-ol |

| Standard InChI | InChI=1S/C14H20FNO/c1-2-12-10-16(8-7-14(12)17)9-11-3-5-13(15)6-4-11/h3-6,12,14,17H,2,7-10H2,1H3 |

| Standard InChI Key | PQRVAWUIQXVUHR-UHFFFAOYSA-N |

| SMILES | CCC1CN(CCC1O)CC2=CC=C(C=C2)F |

| Canonical SMILES | CCC1CN(CCC1O)CC2=CC=C(C=C2)F |

Introduction

Chemical Identity and Properties

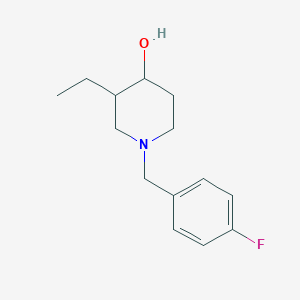

3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, with CAS Number 1770488-45-3, is a piperidinol derivative with a molecular formula of C₁₄H₂₀FNO and a molecular weight of 237.31 g/mol . The compound features a piperidine ring with several key functional groups: an ethyl substituent at position 3, a hydroxyl group at position 4, and a 4-fluorobenzyl group attached to the nitrogen atom at position 1 .

The IUPAC name for this compound is 3-ethyl-1-[(4-fluorophenyl)methyl]piperidin-4-ol. It can also be represented using the SMILES notation CCC1CN(CCC1O)CC2=CC=C(C=C2)F and the InChI identifier InChI=1S/C14H20FNO/c1-2-12-10-16(8-7-14(12)17)9-11-3-5-13(15)6-4-11/h3-6,12,14,17H,2,7-10H2,1H3 .

Physical and Chemical Properties

The compound's structural and physicochemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀FNO |

| Molecular Weight | 237.31 g/mol |

| CAS Number | 1770488-45-3 |

| IUPAC Name | 3-ethyl-1-[(4-fluorophenyl)methyl]piperidin-4-ol |

| InChIKey | PQRVAWUIQXVUHR-UHFFFAOYSA-N |

| Physical State | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

| Log P | Not reported |

Table 1. Physicochemical properties of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

The compound contains several functional groups that contribute to its potential chemical reactivity and biological interactions: a secondary alcohol (4-hydroxyl group), a tertiary amine (piperidine nitrogen), and an aromatic ring with a fluorine substituent . These functional groups provide potential hydrogen bonding sites and opportunities for both polar and hydrophobic interactions with biological targets.

Structural Features and Analogs

The molecular structure of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol comprises a saturated piperidine heterocycle bearing three substituents: an ethyl group at position 3, a hydroxyl group at position 4, and a 4-fluorobenzyl moiety attached to the nitrogen atom. This arrangement creates a molecule with multiple stereogenic centers, potentially leading to distinct stereoisomers with different biological activities .

A closely related analog is 3-Ethyl-1-(3-fluorobenzyl)piperidin-4-ol (CAS: 1770488-22-6), which differs only in the position of the fluorine atom on the benzyl group (meta position instead of para). This minor structural difference could significantly impact the compound's biological activity profile, as the position of fluorine substituents is known to influence molecular interactions with biological targets.

Several other structurally related compounds appear in the research literature, including:

Research Gaps and Future Directions

The current research landscape reveals significant knowledge gaps regarding 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol. These gaps present opportunities for future research in several areas:

Comprehensive Physicochemical Characterization

Basic physicochemical properties such as melting point, solubility parameters, pKa values, and partition coefficients remain unreported. Establishing these fundamental properties would provide valuable information for formulation development and understanding the compound's behavior in biological systems.

Stereochemical Analysis

The presence of stereogenic centers in the molecule warrants investigation into the preparation and biological evaluation of individual stereoisomers. Previous research on related compounds has demonstrated that stereochemistry can significantly impact biological activity, particularly for CNS-active compounds and transporter inhibitors .

Binding Studies and Structure-Activity Relationships

Given the structural similarities to known dopamine transporter inhibitors, binding studies with the dopamine transporter and other monoamine transporters would be valuable. Structure-activity relationship studies comparing 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol with its 3-fluorobenzyl analog and other structural variants could provide insights into the importance of substitution patterns for biological activity.

Metabolism and Pharmacokinetic Studies

Investigation of metabolic pathways and pharmacokinetic properties would be essential for understanding the compound's potential as a drug candidate or research tool. The presence of multiple functional groups suggests several potential sites for metabolic transformation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume